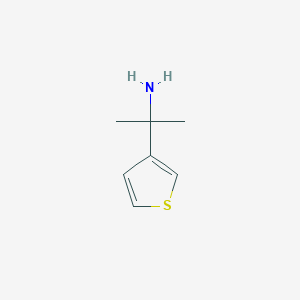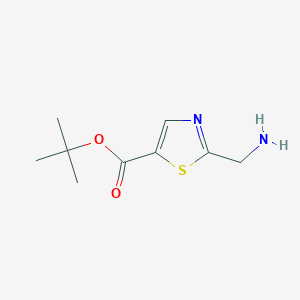
2-Methoxy-5-methylbenzenebutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-methylbenzenebutanal is an organic compound that belongs to the class of aromatic aldehydes It is characterized by a benzene ring substituted with a methoxy group at the second position, a methyl group at the fifth position, and a butanal group at the first position
Métodos De Preparación
The synthesis of 2-Methoxy-5-methylbenzenebutanal can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-methylbenzaldehyde with butanal in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as methanol and a catalyst like sodium methoxide. The mixture is refluxed for a specific period, followed by neutralization and purification steps to obtain the desired product .
For industrial production, the process may involve more efficient and scalable methods. For example, the use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
2-Methoxy-5-methylbenzenebutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 2-methoxy-5-methylbenzoic acid, while reduction produces 2-methoxy-5-methylbenzyl alcohol .
Aplicaciones Científicas De Investigación
2-Methoxy-5-methylbenzenebutanal has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-methylbenzenebutanal involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This can lead to alterations in metabolic pathways and physiological processes .
Comparación Con Compuestos Similares
2-Methoxy-5-methylbenzenebutanal can be compared with other similar compounds, such as:
Methyl 2-methoxy-5-sulfamoylbenzoate: This compound has a similar methoxy and methyl substitution pattern on the benzene ring but differs in the presence of a sulfamoyl group instead of an aldehyde group.
Methyl 2-methoxy-5-(methylsulfonyl)benzoate: This compound also shares the methoxy and methyl substitution pattern but contains a methylsulfonyl group.
Propiedades
Número CAS |
1082435-14-0 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
4-(2-methoxy-5-methylphenyl)butanal |
InChI |
InChI=1S/C12H16O2/c1-10-6-7-12(14-2)11(9-10)5-3-4-8-13/h6-9H,3-5H2,1-2H3 |
Clave InChI |
YAUBPMLLDMFGNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-{[4-(aminomethyl)phenyl]methyl}methanesulfonamidehydrochloride](/img/structure/B13530594.png)





amine](/img/structure/B13530659.png)

